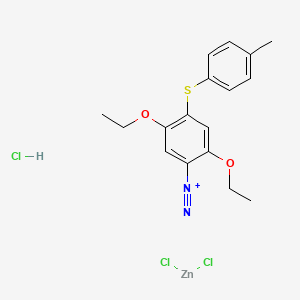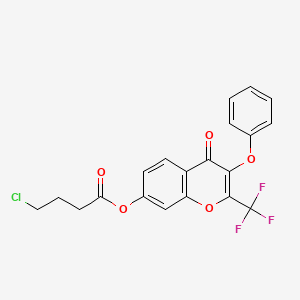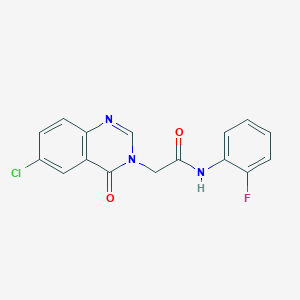
N-(p-Toluenesulfonyl)iminotriphenylphosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Toluenesulfonyl)iminotriphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorane group bonded to an iminotoluenesulfonyl moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(p-Toluenesulfonyl)iminotriphenylphosphorane can be synthesized through the reaction of p-toluenesulfonyl azide with triphenylphosphine. The reaction typically occurs in the presence of a copper catalyst, such as copper(I) salicylate, under mild conditions . The reaction proceeds via the formation of a copper-tosylnitrene intermediate, which subsequently reacts with triphenylphosphine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(p-Toluenesulfonyl)iminotriphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amines.
Substitution: The iminophosphorane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as organolithium reagents and Grignard reagents.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and various substituted phosphoranes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(p-Toluenesulfonyl)iminotriphenylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of nitrogen-containing compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(p-Toluenesulfonyl)iminotriphenylphosphorane involves the transfer of the iminophosphorane group to various substrates. This transfer is facilitated by the formation of a reactive intermediate, such as a copper-tosylnitrene species, which then interacts with the target molecule to form the desired product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrate and the specific reaction conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(p-Toluenesulfonyl)iminotriphenylphosphorane include:
- N-(p-Toluenesulfonyl)amides
- N-(p-Toluenesulfonyl)aziridines
- N-(p-Toluenesulfonyl)carbamates .
Uniqueness
This compound is unique due to its ability to act as a versatile reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds. Its stability and reactivity under mild conditions make it a valuable tool in both academic and industrial research .
Eigenschaften
CAS-Nummer |
1058-14-6 |
|---|---|
Molekularformel |
C25H22NO2PS |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
4-methyl-N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C25H22NO2PS/c1-21-17-19-25(20-18-21)30(27,28)26-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI-Schlüssel |
FHHPERLQHAXEQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chloro-6-fluoro-benzylidene)amino]-5-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B11972504.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11972519.png)
![(5E)-2-(4-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972524.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972539.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972547.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)

